1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide
Description
The compound “1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide” is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position. The azetidine ring (a four-membered saturated nitrogen-containing ring) is linked to the pyrimidine at the 4-position, while the carboxamide group connects the azetidine to a 4-(benzyloxy)phenyl substituent.
Propriétés
IUPAC Name |
N-(4-phenylmethoxyphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-24(28-20-7-9-21(10-8-20)32-16-18-5-2-1-3-6-18)19-14-29(15-19)22-13-23(26-17-25-22)30-12-4-11-27-30/h1-13,17,19H,14-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCBHWVUNQQXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and case studies.
The molecular formula of the compound is , and it has a molecular weight of 378.45 g/mol. The IUPAC name reflects its complex structure, which includes a pyrazole and pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O |
| Molecular Weight | 378.45 g/mol |
| IUPAC Name | 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Azetidine Core : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
- Introduction of the Pyrazole and Pyrimidine Moieties : These groups are introduced via nucleophilic substitution and cyclization reactions.
- Final Functionalization : The benzyloxy group is added to enhance solubility and biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrimidine rings have shown promising results against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .
Case Study : A study evaluated a series of pyrazole derivatives, revealing that certain compounds inhibited tubulin polymerization effectively, which is crucial for cancer cell division . The compound may exhibit similar mechanisms due to its structural similarities.
Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that related compounds possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study : A derivative was tested against Mycobacterium tuberculosis, showing significant activity with IC50 values ranging from 1.35 to 2.18 µM . This suggests that the compound may also have potential as an anti-tubercular agent.
The proposed mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : It may act as an inhibitor to specific kinases or other enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : By interacting with cellular receptors or pathways, it could disrupt normal cellular functions leading to apoptosis in cancer cells.
Comparative Analysis
When compared with similar compounds, such as other pyrazole derivatives, this compound's unique structural features may confer enhanced biological activity.
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide | TBD | TBD |
| N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine | 2.0 µM | 6.25 µg/mL |
| Other Pyrazole Derivatives | Varies | Varies |
Comparaison Avec Des Composés Similaires
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide
- Key Differences: The carboxamide group is linked to a 2-(3,5-dimethylphenoxy)ethyl chain instead of a 4-(benzyloxy)phenyl group.
- This modification may alter bioavailability or target binding kinetics .
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide
- Key Differences : The 4-(benzyloxy)phenyl group is replaced with a 4-methyl-1,2,5-oxadiazol-3-yl moiety.
- Implications : The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capabilities. This substitution could improve resistance to enzymatic degradation compared to the benzyloxy group .
Analogues with Alternative Core Structures
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Key Differences : Features a pyrazolo[3,4-b]pyridine core instead of pyrimidine.
- However, the larger core may reduce solubility .
1-Benzyl-N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Key Differences : Incorporates dual benzyl groups on both the pyrazolopyridine core and the pyrazole substituent.
- Implications : The benzyl groups increase lipophilicity, which could enhance membrane permeability but may also raise toxicity risks due to off-target interactions .
Physicochemical and Pharmacokinetic Considerations
While direct experimental data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, structural comparisons allow for informed hypotheses:
Q & A
Q. Which databases or tools are essential for studying this compound’s reactivity?
- Answer :
- Reaxys : For precedent reactions (pyrazole-pyrimidine couplings) .
- ICReDD : Combines quantum calculations and experimental data for reaction path prediction .
- CRDC Classifications : RDF2050112 (reactor design) and RDF2050108 (process simulation) guide scalable synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
